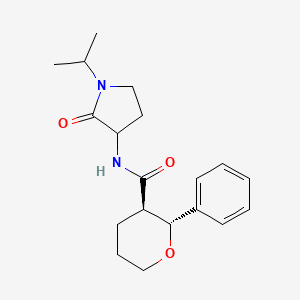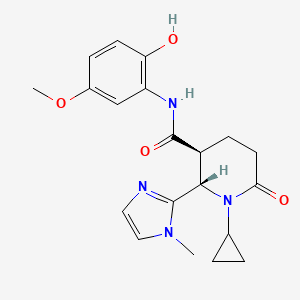![molecular formula C16H23NO B7338393 1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one is a synthetic compound that is commonly referred to as MDPV. It belongs to the class of cathinones, which are synthetic analogs of cathinone, a natural stimulant found in the khat plant. MDPV has gained popularity as a recreational drug due to its potent stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a potent stimulant effect, which is responsible for the drug's popularity as a recreational drug.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in alertness, focus, and mood. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular complications and hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages and limitations for lab experiments. Its potent stimulant effects make it a useful tool for studying the dopamine system and its role in various disorders. However, its potential for abuse and adverse effects make it a challenging compound to work with in a lab setting.
Direcciones Futuras
For research include exploring its potential therapeutic applications and investigating its role in various disorders.
Métodos De Síntesis
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most commonly used method for MDPV synthesis is the Mannich reaction, which involves the condensation of 1-phenyl-2-propanone with formaldehyde and dimethylamine.
Aplicaciones Científicas De Investigación
MDPV has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-17(13(2)11-12)16(18)14(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3/t12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSORFWOXXZGSZ-ZFXTZCCVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)
![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
